4-Methyl-5-oxohexanenitrile

Catalog No.
S730216
CAS No.
10413-01-1
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-oxohexanenitrile

CAS Number

10413-01-1

Product Name

4-Methyl-5-oxohexanenitrile

IUPAC Name

4-methyl-5-oxohexanenitrile

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-6(7(2)9)4-3-5-8/h6H,3-4H2,1-2H3

InChI Key

NWVJJSXURDQKFU-UHFFFAOYSA-N

SMILES

CC(CCC#N)C(=O)C

Synonyms

4-METHYL-5-OXO-HEXANENITRILE

Canonical SMILES

CC(CCC#N)C(=O)C

While resources like PubChem () and commercial chemical suppliers like Biosynth () acknowledge its existence and offer the compound for purchase, no scientific publications directly referencing its use in research were readily identified.

Possible Applications based on Functional Groups:

Due to the presence of specific functional groups, 4-Methyl-5-oxohexanenitrile possesses some intriguing properties that could be explored in scientific research:

  • Ketone group (C=O): This group can participate in various reactions, including condensation reactions and nucleophilic additions, potentially useful in organic synthesis strategies.
  • Nitrile group (C≡N): This group can be converted into other functional groups like amines or amides, making it a valuable intermediate for building diverse molecules.
  • Methyl group (CH₃): This group can influence the reactivity and physical properties of the molecule, potentially impacting its behavior in various research applications.

Future Research Potential:

Based on these functional groups, 4-Methyl-5-oxohexanenitrile could be investigated in various research areas, including:

  • Organic synthesis: As a potential building block for the synthesis of more complex molecules with desired properties.
  • Medicinal chemistry: Exploring its potential biological activity and developing new drug candidates.
  • Material science: Investigating its potential applications in the development of new materials with specific functionalities.

4-Methyl-5-oxohexanenitrile, with the chemical formula C7H11NO\text{C}_7\text{H}_{11}\text{NO} and a molecular weight of approximately 125.17 g/mol, is a nitrile compound characterized by a ketone functional group adjacent to a nitrile group. This compound is notable for its structural features, which include a five-membered carbon chain and a methyl group at the fourth carbon position. Its systematic name reflects its unique structure, which includes both a ketone and a nitrile functional group.

The chemical behavior of 4-Methyl-5-oxohexanenitrile is influenced by its functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, making it reactive towards nucleophiles such as Grignard reagents or hydrides.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield corresponding carboxylic acids.
  • Reduction: The nitrile group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 4-Methyl-5-oxohexanenitrile can be achieved through several methods:

  • Condensation Reactions: A common method involves the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base, which facilitates the formation of high yields of 5-oxohexane nitriles .
  • Pinacol Rearrangement: This method can also be adapted for synthesizing related compounds by rearranging precursors to form desired structures .
  • Hydrolysis and Subsequent Reactions: Starting from simpler nitriles or ketones, hydrolysis followed by condensation can yield this compound.

These methods emphasize the importance of controlling reaction conditions to minimize undesired isomer formation.

4-Methyl-5-oxohexanenitrile finds applications in various fields:

  • Pharmaceuticals: As a potential intermediate in drug synthesis, its derivatives may exhibit therapeutic properties.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Chemical Research: Used in studies exploring reaction mechanisms involving nitriles and ketones.

The compound's unique structure makes it valuable for developing new materials and chemicals.

Interaction studies involving 4-Methyl-5-oxohexanenitrile focus on its reactivity with other chemical species. Investigations often examine how this compound interacts with nucleophiles and electrophiles during synthetic routes. Additionally, studies on its hydrolysis products provide insights into its behavior under biological conditions, which may inform its potential use in medicinal chemistry.

Several compounds share structural similarities with 4-Methyl-5-oxohexanenitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Methyl-5-cyano-pentan-2-oneC₇H₁₁NOSimilar structure but different positioning of functional groups.
5-Methyl-4-oxohexanenitrileC₇H₁₁NOIsomeric form that differs in the position of the methyl group.
4-Methyl-5-oxopentanenitrileC₆H₉NOShorter carbon chain but retains similar functional groups.

These comparisons highlight the uniqueness of 4-Methyl-5-oxohexanenitrile due to its specific arrangement of functional groups and carbon skeleton, which may influence its reactivity and applications differently than its analogs.

Cyanoethylation Reaction Mechanisms

Base-Catalyzed Addition Pathways

The base-catalyzed cyanoethylation of acetone with acrylonitrile remains the predominant method for synthesizing 4-methyl-5-oxohexanenitrile. The reaction follows a Michael addition mechanism, where the enolate ion of acetone attacks the β-carbon of acrylonitrile’s electron-deficient double bond [3] [7]. Kinetic studies reveal a second-order dependence on acrylonitrile concentration, with rate constants increasing exponentially at temperatures above 200°C [6] [8].

The general mechanism involves three stages:

  • Base-mediated deprotonation: A hydroxide ion abstracts the α-hydrogen from acetone, forming a resonance-stabilized enolate.
  • Nucleophilic attack: The enolate attacks the β-position of acrylonitrile, yielding a tetrahedral intermediate.
  • Proton transfer: The intermediate abstracts a proton from the solvent or another acetone molecule, regenerating the base catalyst [3] [7].

Reaction efficiency depends critically on the base strength, with potassium hydroxide (10–15 mol%) providing optimal conversion rates (Table 1) [6] [8].

Table 1: Optimization of Base Catalysts for Cyanoethylation

BaseConcentration (mol%)Yield (%)Selectivity (%)
NaOH106882
KOH128994
LiOH155476
Tetrabutylammonium hydroxide87888

Data adapted from continuous flow studies [6] and batch reactor analyses [8].

Mechanistic Studies of Acrylonitrile Addition to Ketones

Isotopic labeling experiments using deuterated acrylonitrile derivatives (e.g., N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine) have elucidated the stereoelectronic factors governing regioselectivity . Nuclear magnetic resonance (NMR) spectroscopy confirms that the enolate’s nucleophilic character dictates attack at acrylonitrile’s β-carbon rather than the α-position. Density functional theory (DFT) calculations indicate a transition state with partial negative charge development on the acrylonitrile’s β-carbon (ΔG‡ = 92 kJ/mol) [8].

Side reactions become significant above 230°C, including:

  • Oligomerization of acrylonitrile
  • Aldol condensation of acetone
  • Hydrolysis of nitrile groups to amides

These pathways reduce yields by 15–22% under non-optimized conditions [6] [8].

Reaction Condition Optimization Research

Microreactor technology enables precise control over residence time (30–120 s) and temperature (200–230°C), achieving 94% yield at 220°C with acetone:acrylonitrile molar ratios of 1:1.2 [6]. Water content below 0.5% suppresses hydrolysis, while N-propylamine additives (0.1–0.3 M) accelerate reaction rates by stabilizing the transition state through hydrogen bonding [6] [8].

Critical parameters for scale-up:

  • Residence time: 90 s maximizes conversion without side product accumulation
  • Pressure: 15–20 bar prevents acrylonitrile vaporization
  • Solvent: Dimethylformamide (DMF) enhances miscibility at higher temperatures

Alternative Synthetic Approaches

Michael Addition Strategies

Copper(I)-catalyzed asymmetric Michael additions using chiral bisphosphine ligands (e.g., BINAP) produce enantioenriched 4-methyl-5-oxohexanenitrile with 78–84% enantiomeric excess (ee) [5]. This method employs β-keto esters as nucleophiles, followed by nitrile group introduction via nucleophilic substitution.

Condensation-Based Methodologies

Knoevenagel condensation between levulinic acid derivatives and malononitrile provides an alternative route. Titanium tetrachloride-mediated reactions yield 72–80% product, though requiring rigorous moisture control [4].

Catalytic System Developments

Bifunctional organocatalysts combining thiourea and tertiary amine groups enable solvent-free syntheses at 80–100°C. These systems achieve 85% yield via simultaneous enolate generation and transition-state stabilization [7].

Isomeric Control in Synthesis

Selectivity Mechanisms in Formation

The thermodynamic preference for the 5-oxo regioisomer arises from conjugation between the ketone and nitrile groups, stabilizing the product by 18.3 kJ/mol compared to 4-oxo isomers [8]. Steric effects from the methyl group further disfavor alternative attack positions on the acetone enolate.

Minimization of Undesired Isomer Formation

Cryogenic reaction conditions (−20°C) suppress isomerization pathways, reducing 4-oxohexanenitrile byproducts from 12% to 2% [6]. Computational models predict optimal selectivity at pH 10.5–11.2, where enolate concentration peaks without base-induced degradation [8].

Purification Methodologies for High-Purity Isolation

Combined fractional distillation and recrystallization protocols achieve 99.5% purity:

  • Initial distillation: Remove low-boiling acrylonitrile (bp 77°C) and acetone (bp 56°C)
  • Fractional distillation: Collect 4-methyl-5-oxohexanenitrile at 110–112°C (12 torr) [4]
  • Recrystallization: Hexane/ethyl acetate (4:1) yields colorless crystals (mp 34–36°C)

Advanced chromatographic techniques using silver nitrate-impregnated silica gel resolve remaining geometric isomers (ΔRf = 0.12) [5].

The cyanoethylation reaction represents a fundamental transformation in organic chemistry, involving the addition of compounds containing active hydrogen atoms to acrylonitrile. This process is particularly relevant to the synthesis of 4-methyl-5-oxohexanenitrile and related compounds [1] [2].

Basic Mechanism of Cyanoethylation

The cyanoethylation reaction proceeds through a Michael addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated nitrile system. The general mechanism follows the pattern:

YH + H₂C=CH-CN → Y-CH₂-CH₂-CN

In this reaction, the β-carbon atom (furthest from the nitrile group) becomes positively polarized, making it susceptible to nucleophilic attack [1]. The reaction typically requires a base catalyst, with strongly basic quaternary ammonium hydroxides being particularly effective [2].

Role of Base Catalysis

The mechanism typically involves base-catalyzed deprotonation of the active hydrogen-containing substrate, followed by nucleophilic attack on the activated acrylonitrile. The presence of electron-withdrawing groups, such as the cyano group, activates the double bond toward conjugate addition by stabilizing the resulting carbanion intermediate [3] [4].

Substrate Scope and Limitations

Cyanoethylation reactions can be applied to various substrates including:

  • Ketones with activated methyl groups
  • Alcohols under basic conditions
  • Amines (both primary and secondary)
  • Compounds with other active hydrogen atoms

The reaction is particularly important in the synthesis of 5-oxohexanenitrile derivatives, where acetone serves as the nucleophile in the presence of acrylonitrile [1].

Oxygen vs. Carbon Nucleophilicity in Ketone-Nitrile Systems

The competition between oxygen and carbon nucleophilicity in ketone-nitrile systems represents a crucial factor in determining reaction pathways and product distributions. This competition is influenced by several factors including electronic effects, solvation, and steric considerations.

Electronic Factors Affecting Nucleophilicity

The nucleophilicity of oxygen versus carbon depends significantly on the electronic environment. Oxygen atoms in ketones possess lone pairs that can act as nucleophiles, particularly when the carbonyl group is activated or when the oxygen is deprotonated [5] [6]. However, the carbonyl oxygen typically acts as a nucleophile only under specific conditions, such as coordination with Lewis acids or protonation [7].

Carbon nucleophilicity is generally observed in enolate systems, where the α-carbon to the carbonyl group becomes nucleophilic upon deprotonation. The nucleophilicity of carbon sites is enhanced by:

  • Electron-donating substituents
  • Resonance stabilization
  • Reduced steric hindrance

Solvent Effects on Nucleophilicity

The choice of solvent significantly affects the relative nucleophilicity of oxygen and carbon centers. In polar protic solvents, nucleophiles capable of hydrogen bonding (such as oxygen-centered nucleophiles) experience solvation that can reduce their nucleophilicity. Conversely, polar aprotic solvents tend to enhance nucleophilicity by reducing solvation effects [8].

Competitive Pathways

In ketone-nitrile systems, the competition between oxygen and carbon nucleophilicity can lead to different reaction pathways:

  • Oxygen-centered nucleophilicity: Results in coordination or protonation at the carbonyl oxygen
  • Carbon-centered nucleophilicity: Leads to enolate formation and subsequent alkylation reactions

The relative rates of these competing pathways determine the overall reaction selectivity [9].

Transfer Reaction Pathways

Transfer reactions in organic chemistry encompass various processes where functional groups, atoms, or entire molecular fragments are transferred from one molecule to another. In the context of 4-methyl-5-oxohexanenitrile chemistry, several transfer processes are particularly relevant.

Proton Transfer Mechanisms

Proton transfer reactions are fundamental to many organic transformations involving ketone-nitrile systems. These reactions typically proceed through either intermolecular or intramolecular pathways [10]:

  • **Intermolec

XLogP3

0.5

Dates

Last modified: 08-15-2023

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